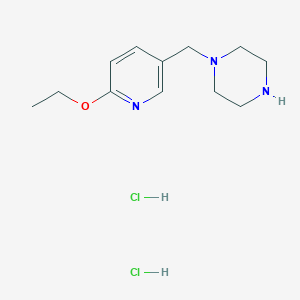1-(6-Ethoxy-pyridin-3-ylmethyl)-piperazine dihydrochloride
CAS No.:
Cat. No.: VC13434437
Molecular Formula: C12H21Cl2N3O
Molecular Weight: 294.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H21Cl2N3O |
|---|---|
| Molecular Weight | 294.22 g/mol |
| IUPAC Name | 1-[(6-ethoxypyridin-3-yl)methyl]piperazine;dihydrochloride |
| Standard InChI | InChI=1S/C12H19N3O.2ClH/c1-2-16-12-4-3-11(9-14-12)10-15-7-5-13-6-8-15;;/h3-4,9,13H,2,5-8,10H2,1H3;2*1H |
| Standard InChI Key | OBHKSFFGSQFVHR-UHFFFAOYSA-N |
| SMILES | CCOC1=NC=C(C=C1)CN2CCNCC2.Cl.Cl |
| Canonical SMILES | CCOC1=NC=C(C=C1)CN2CCNCC2.Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a piperazine core linked to a 6-ethoxy-pyridin-3-ylmethyl group via a methylene bridge. The dihydrochloride salt form enhances aqueous solubility, a common modification for bioactive amines . Key structural features include:
-
Pyridine ring: Substituted with an ethoxy (–OCH₂CH₃) group at position 6.
-
Piperazine moiety: A six-membered ring with two nitrogen atoms at opposite positions, protonated as a dihydrochloride salt.
-
Methylene linker: Connects the pyridine and piperazine groups, enabling conformational flexibility .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₁Cl₂N₃O | |
| Molecular Weight | 294.22 g/mol | |
| Exact Mass | 293.106 g/mol | |
| LogP | 3.255 | |
| Polar Surface Area (PSA) | 51.38 Ų | |
| Hazard Classification | Xi (Irritant) |
The moderate LogP value indicates balanced lipophilicity, suitable for crossing biological membranes, while the PSA suggests moderate hydrogen-bonding potential .
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized through a two-step process:
-
Nucleophilic Substitution: Reacting 3-(chloromethyl)-6-ethoxypyridine with piperazine dihydrochloride in polar solvents (e.g., ethanol or water) at 70–100°C .
-
Salt Formation: Precipitation of the dihydrochloride salt via HCl gas or concentrated hydrochloric acid .
Example Protocol
-
Step 1: 3-(Chloromethyl)-6-ethoxypyridine (1.0 eq) and piperazine dihydrochloride (1.1 eq) are refluxed in ethanol for 12 hours.
-
Step 2: The crude product is treated with HCl (2.0 eq) in dichloromethane, followed by filtration and vacuum drying .
Pharmacological and Industrial Applications
Industrial Use
-
Intermediate in Drug Synthesis: Serves as a building block for kinase inhibitors and receptor modulators .
-
Catalysis: Piperazine derivatives act as ligands in transition-metal-catalyzed reactions .
| Exposure Route | First Aid Measures | PPE Requirements |
|---|---|---|
| Skin | Wash with soap/water; seek medical aid if irritation persists | Nitrile gloves, lab coat |
| Eyes | Flush with water for 15 minutes | Safety goggles |
| Inhalation | Move to fresh air; administer oxygen if needed | N95 respirator in ventilated areas |
Storage: Tightly sealed containers in cool (<25°C), dry conditions .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume